molecular formula C20H17N3OS B2422819 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide CAS No. 893967-85-6

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide

Cat. No.: B2422819
CAS No.: 893967-85-6
M. Wt: 347.44
InChI Key: ZLCLXTLLSMHBPI-UHFFFAOYSA-N
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Description

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives

Mechanism of Action

Target of Action

Imidazo[2,1-b]thiazole derivatives have been associated with a wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

It’s known that imidazo[2,1-b]thiazole derivatives can interact with various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability.

Result of Action

The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound may have potential as an anticancer agent.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the outcome of the reaction that forms the imidazo[2,1-b][1,3]thiazole system depends on the structure of the starting bromo ketone . Additionally, the compound’s solubility properties can be influenced by the solvent environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide typically involves the cyclization of precursor compounds under specific conditions. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with a suitable amine in the presence of a base, followed by cyclization to form the imidazo[2,1-b]thiazole core . The final step involves the coupling of the imidazo[2,1-b]thiazole derivative with 3,5-dimethylbenzoyl chloride to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-13-8-14(2)10-16(9-13)19(24)21-17-5-3-4-15(11-17)18-12-23-6-7-25-20(23)22-18/h3-12H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCLXTLLSMHBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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